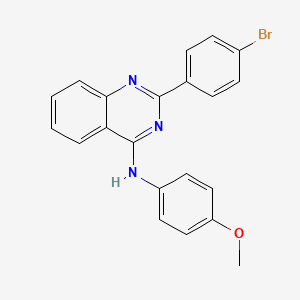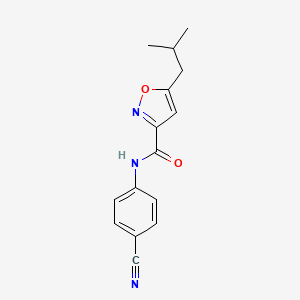![molecular formula C13H14N4O6S B4729140 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Vue d'ensemble
Description
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides. It contains both aromatic and heterocyclic structures, with functional groups such as nitro, methoxy, and thiadiazole moieties. This combination of functional groups and aromaticity provides it with unique chemical and physical properties, making it useful in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: : This involves the nitration of 4,5-dimethoxybenzamide followed by the thiadiazole ring formation via a nucleophilic substitution reaction with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine.
Route 2: : A direct synthesis approach where 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is subjected to nitration under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically utilizes a scaled-up version of the aforementioned synthetic routes. The primary focus is on optimizing reaction conditions, such as temperature control, solvent choice, and purification methods, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy groups, forming corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The nitro group can be selectively reduced to an amine, resulting in 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-aminobenzamide.
Substitution: : The aromatic methoxy groups can be substituted through nucleophilic aromatic substitution reactions.
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: : Using strong nucleophiles like amines or thiols in the presence of a base.
Oxidation products: : Corresponding aldehydes and acids.
Reduction products: : Corresponding amine derivatives.
Substitution products: : Substituted derivatives retaining the benzamide and thiadiazole structures.
Applications De Recherche Scientifique
This compound has found applications across multiple fields due to its unique chemical structure:
Chemistry:Used as a building block in the synthesis of complex molecules.
Investigated for its reactivity and stability under various conditions.
Explored for its potential biological activity, such as antimicrobial and anti-inflammatory properties.
Studied for its interaction with biological macromolecules and cellular pathways.
Potential use in the design and development of novel therapeutic agents targeting specific diseases.
Research on its pharmacokinetics and pharmacodynamics.
Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The compound’s mechanism of action varies depending on its application. In biological systems, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitro group, for instance, can undergo bioreductive activation, generating reactive intermediates that can interact with cellular components. In chemical applications, its reactivity is governed by the electron-withdrawing and electron-donating effects of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4,5-dimethoxy-2-nitrobenzamide: : Lacks the thiadiazole moiety, affecting its overall reactivity and applications.
4,5-dimethoxy-N-[1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: : Similar structure but without the methoxymethyl group.
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: : Similar core structure but lacks the methoxy groups on the aromatic ring.
Uniqueness: 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide stands out due to the combination of its functional groups, providing distinct chemical reactivity and biological activity. The presence of the thiadiazole moiety and multiple methoxy groups contribute to its unique properties, distinguishing it from related compounds.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and understand its mechanisms of action, further highlighting its importance in scientific and industrial advancements.
Propriétés
IUPAC Name |
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c1-21-6-11-15-16-13(24-11)14-12(18)7-4-9(22-2)10(23-3)5-8(7)17(19)20/h4-5H,6H2,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJRMUTJQTSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4729063.png)
![3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA](/img/structure/B4729069.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)

![N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine](/img/structure/B4729098.png)
![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)
![5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4729104.png)


![2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B4729118.png)
![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-[2-(morpholin-4-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
